molecular formula C8H13NO5S B7541701 Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate

Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate

Cat. No. B7541701
M. Wt: 235.26 g/mol
InChI Key: LLNSUQXPIVLRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate, also known as MDTA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development and medicinal chemistry. MDTA is a derivative of thiolane-3-carboxylic acid, which is a sulfur-containing amino acid that is found in some proteins. MDTA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate is believed to act as a nucleophile, reacting with electrophilic groups in biological molecules such as proteins and nucleic acids. This reactivity allows this compound to modify the structure and function of these molecules, potentially leading to changes in cellular signaling pathways and gene expression. The exact mechanism of action of this compound is still being studied, but its reactivity and potential for chemical modification make it a valuable tool in medicinal chemistry research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells and bacteria. This compound has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases. Additionally, this compound has been studied for its potential use as a drug delivery system, as it can be conjugated to various molecules and targeted to specific tissues or cells.

Advantages and Limitations for Lab Experiments

Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has several advantages for use in lab experiments, such as its high reactivity and versatility in chemical modification. However, this compound also has limitations, such as its potential toxicity and instability in certain conditions. Researchers must carefully consider these factors when using this compound in their experiments and take appropriate safety precautions.

Future Directions

There are several future directions for research involving Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate, such as exploring its potential as a drug delivery system for targeted cancer therapy. Additionally, further studies could investigate the mechanism of action of this compound and its potential for modifying biological molecules in new and innovative ways. Finally, more research could be done to optimize the synthesis of this compound and its derivatives for improved yields and purity.

Synthesis Methods

Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate can be synthesized through a multistep process involving the reaction of thiolane-3-carboxylic acid with various reagents such as ethyl chloroformate and methanol. The resulting product can then be purified through column chromatography or recrystallization. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate has been studied for its potential applications in drug development, specifically as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, which are important biological molecules. This compound has been used as a precursor for the synthesis of various peptidomimetics that have shown promising biological activity, such as antimicrobial and antitumor properties.

properties

IUPAC Name

methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S/c1-14-7(10)4-9-8(11)6-2-3-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNSUQXPIVLRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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